N(sup 2)-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl-L-valinamide hydrochloride
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Overview
Description
N(sup 2)-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl-L-valinamide hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a nitroso group, a chloroethyl group, and a peptide chain. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 2)-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl-L-valinamide hydrochloride typically involves multiple steps. The process begins with the preparation of the nitroso group, which can be achieved through the oxidation of an amino precursor or the reduction of a nitro precursor . The chloroethyl group is then introduced through a substitution reaction, often using reagents like thionyl chloride or phosphorus oxychloride . The peptide chain is synthesized using standard peptide coupling reactions, employing reagents such as carbodiimides or phosphonium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N(sup 2)-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl-L-valinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted chloroethyl derivatives .
Scientific Research Applications
N(sup 2)-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl-L-valinamide hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N(sup 2)-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl-L-valinamide hydrochloride involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key biological processes . The chloroethyl group can also participate in alkylation reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitroso-containing peptides and chloroethyl-containing peptides, such as:
- N-ethylnorketamine hydrochloride
- 2-MeO-N-ethylketamine hydrochloride
- 4-MeO-N-ethylketamine hydrochloride
Uniqueness
N(sup 2)-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl-L-valinamide hydrochloride is unique due to its specific combination of functional groups and peptide structure. This uniqueness allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Properties
CAS No. |
87230-64-6 |
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Molecular Formula |
C19H35Cl2N7O5 |
Molecular Weight |
512.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[2-chloroethyl(nitroso)carbamoyl]amino]hexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H34ClN7O5.ClH/c1-12(2)15(16(22)28)24-17(29)14-7-5-10-26(14)18(30)13(6-3-4-9-21)23-19(31)27(25-32)11-8-20;/h12-15H,3-11,21H2,1-2H3,(H2,22,28)(H,23,31)(H,24,29);1H/t13-,14-,15-;/m0./s1 |
InChI Key |
WKBUBVJLPPZRGJ-WDTSGDEMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)N(CCCl)N=O.Cl |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)N(CCCl)N=O.Cl |
Origin of Product |
United States |
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